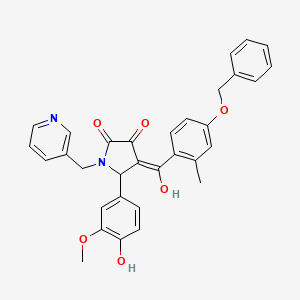
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C32H28N2O6 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound’s biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₃₇H₃₀N₂O₅
- Molecular Weight : 578.65 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound show significant anticancer activity. For example:
- Mechanisms : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : A study on a related compound demonstrated an IC50 value of 38.15 μM against Huh7 hepatocellular carcinoma cells, indicating effective suppression of cell viability and migration .
Antiviral Activity
Preliminary research suggests potential antiviral effects against various viruses:
- Mechanism : The compound may inhibit viral replication through interference with viral polymerases or reverse transcriptases.
- IC50 Values : Similar compounds have shown IC50 values in the low micromolar range against resistant strains of viruses, suggesting that this compound might exhibit comparable activity .
Research Findings
A summary of key findings from recent studies is presented in the following table:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Interacts with specific enzymes involved in cancer cell proliferation and viral replication.
- Cell Signaling Modulation : Alters pathways associated with apoptosis and cell survival, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Exhibits antioxidant properties that may reduce oxidative stress in cells.
Properties
CAS No. |
500274-51-1 |
|---|---|
Molecular Formula |
C32H28N2O6 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H28N2O6/c1-20-15-24(40-19-21-7-4-3-5-8-21)11-12-25(20)30(36)28-29(23-10-13-26(35)27(16-23)39-2)34(32(38)31(28)37)18-22-9-6-14-33-17-22/h3-17,29,35-36H,18-19H2,1-2H3/b30-28+ |
InChI Key |
YQBWFNHNFBWZKX-SJCQXOIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)O)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















